molecular formula C20H20FN3O B12267345 4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline

4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline

Cat. No.: B12267345
M. Wt: 337.4 g/mol
InChI Key: BBYCNQMQZNVNMC-UHFFFAOYSA-N
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Description

4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidinylmethyl group and a fluoropyridinylmethyl ether. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the quinoline core can intercalate with DNA or interact with protein active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline is unique due to its specific combination of a quinoline core with a fluoropyridinylmethyl ether and a pyrrolidinylmethyl group

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

4-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]quinoline

InChI

InChI=1S/C20H20FN3O/c21-17-5-6-20(23-11-17)25-14-15-8-10-24(12-15)13-16-7-9-22-19-4-2-1-3-18(16)19/h1-7,9,11,15H,8,10,12-14H2

InChI Key

BBYCNQMQZNVNMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

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